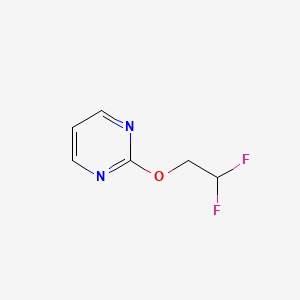

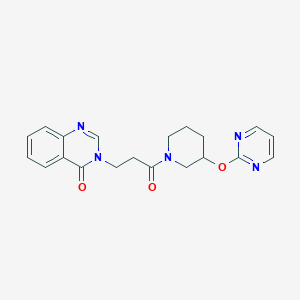

2-(2,2-Difluoroethoxy)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,2-Difluoroethoxy)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects .

Synthesis Analysis

The synthesis of pyrimidines involves various methods. One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another method involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .Molecular Structure Analysis

The molecular structure of pyrimidines is significant in understanding their properties and functions. Computational tools play an important role in investigating the molecular and electronic behavior of pyrimidines .Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, the reaction of purine nucleosides with H2O2 + CuCl2 does not result in fluorescence enhancement, while the reaction of pyrimidine nucleosides (dC and dU) with H2O2 + CuCl2 generates multiple fluorescence peaks .Physical and Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .Wissenschaftliche Forschungsanwendungen

Mitochondrial Transport in Yeast : Pyrimidine nucleotides are crucial in mitochondria for DNA and RNA synthesis. Rim2p, identified as a yeast mitochondrial pyrimidine nucleotide transporter, is critical for transporting these nucleotides into mitochondria (Marobbio, Di Noia, & Palmieri, 2006).

Antitumor Activity : Pyrimidine derivatives like 2',2'-difluorodeoxycytidine (Gemcitabine) have shown significant antitumor activity in various tumor models, highlighting their potential in cancer treatment (Hertel et al., 1990).

DNA Repair Mechanisms : Studies on DNA photolyase, which utilizes visible light to repair DNA damaged by UV radiation, emphasize the importance of pyrimidine derivatives in DNA repair mechanisms (Sancar, 1994).

Antiviral Research : Pyrimidine nucleoside derivatives have been designed to inhibit hepatitis C virus replication, demonstrating their significance in antiviral research (Clark et al., 2005).

Antioxidant Properties : Novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes with pyrimidine derivatives exhibit promising antioxidant activity, indicating their potential in oxidative stress-related conditions (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).

Photocatalytic Degradation Studies : The photocatalytic degradation of a pyrimidine derivative using TiO2 and the effects of pH and surface modification on this process provide insights into environmental applications (Lee et al., 2003).

Biological and Medicinal Significance : General research on pyrimidine derivatives highlights their role in a range of biological activities, including as building blocks in nucleic acids and vitamins, and in various pharmacological effects such as antihypertensive, anticancer, and antimicrobial activities (Rani et al., 2016).

Wirkmechanismus

Safety and Hazards

The safety information for 2-(2,2-Difluoroethoxy)pyrimidine indicates that it has a GHS07 pictogram with a warning signal word. The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Zukünftige Richtungen

The future directions for pyrimidines are promising. They are considered as potential scaffolds for the development of molecules of biological and pharmaceutical interest . They are also of interest as a biomarker to identify septic patients at high risk for death, as LBP levels are elevated during early stages of severe sepsis .

Eigenschaften

IUPAC Name |

2-(2,2-difluoroethoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O/c7-5(8)4-11-6-9-2-1-3-10-6/h1-3,5H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWSBYGYZFWBIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OCC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B2583235.png)

![N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopropanecarboxamide](/img/structure/B2583237.png)

![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2583238.png)

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2583243.png)

![ethyl 3-carbamoyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2583246.png)

![(Z)-N-Benzyl-4-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B2583248.png)

![{3-Ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B2583250.png)

![3-[[Cyclopentyl(prop-2-ynyl)amino]methyl]imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B2583252.png)